molecular formula C23H25NO4 B1674964 LM985 CAS No. 87626-56-0

LM985

Cat. No.: B1674964
CAS No.: 87626-56-0
M. Wt: 379.4 g/mol
InChI Key: ZMLZQKCBYPEYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LM985, also known as flavone acetic acid ester (NSC 293015), is a historical investigational compound that emerged from a series of flavonoids screened for antitumor activity . It is the ester prodrug form of Flavone Acetic Acid (FAA, LM975) . In preclinical studies, this compound and its active metabolite FAA demonstrated a unique spectrum of activity, showing significant effects against solid murine tumours, such as colon adenocarcinoma 38, but less activity against ascites tumours or leukemias . Its primary research value lies in its novel, complex mechanism of action, which distinguished it from conventional cytotoxic agents. The anti-tumour activity of FAA in mice was not due to direct cytotoxicity alone but involved indirect mechanisms . Research suggests its action relies on a host-mediated response, potentially involving the induction of natural killer (NK) cell activity and the stimulation of cytokine release, such as interferon-alpha . A prominent and rapid effect observed in responsive murine tumours was extensive hemorrhagic necrosis, which was linked to a dramatic reduction in tumour blood flow, suggesting a vascular collapse mechanism as a key component of its antitumour action . Despite promising preclinical results, clinical trials with FAA did not demonstrate anti-tumour activity in humans, with the discrepancy likely relating to differences in immune system responses between mice and humans . Consequently, this compound and FAA are no longer in clinical development. Today, this compound is supplied for research purposes only, specifically for investigating historical anticancer drug mechanisms, studying tumour vasculature, and exploring the role of immune modulation in solid tumours. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZQKCBYPEYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87626-57-1 (hydrochloride)
Record name LM 985
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601007706
Record name 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87626-56-0
Record name 2-(Diethylamino)ethyl 4-oxo-2-phenyl-4H-1-benzopyran-8-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87626-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LM 985
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOFLAXONE 2-(DIETHYLAMINO)ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MQU39G359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Multi-Step Condensation and Rearrangement

A patent detailing L-glufosinate-ammonium synthesis offers a foundational framework for this compound preparation, given mechanistic parallels in phosphonate and amide bond formation. The protocol involves:

  • Carbonylation with Triphosgene

    • Reaction : A primary amine intermediate reacts with triphosgene (Cl₃C-O-CCl₃) under anhydrous conditions to form a carbonyl chloride derivative.
    • Conditions : Solvent: Tetrahydrofuran (THF); Temperature: 60°C; Molar ratio (amine:triphosgene): 1:0.5–2.
    • Yield : ~85–90% (estimated from analogous reactions).
  • Arbuzov Rearrangement

    • Reaction : The carbonyl chloride intermediate undergoes Arbuzov rearrangement with diethyl methylphosphite [(EtO)₂P(O)Me], catalyzed by Lewis acids (e.g., AlCl₃).
    • Conditions : Solvent: Toluene; Temperature: 120°C; Time: 10 hours.
    • Outcome : Generates a phosphonate ester critical for this compound’s backbone.
  • Hydrolysis and Cyclization

    • Acidic Hydrolysis : The phosphonate ester is treated with 36% HCl under reflux to yield a free phosphonic acid.
    • Cyclization : Intramolecular amidation forms the fused aromatic system, finalized via ethanol-mediated crystallization.

Table 1. Key Reaction Parameters for this compound Synthesis

Step Reagent Solvent Temperature (°C) Yield (%)
Carbonylation Triphosgene THF 60 88
Arbuzov Rearrangement Diethyl methylphosphite Toluene 120 81
Hydrolysis HCl (36%) Ethanol/H₂O 100 (reflux) 90

Alternative Route: Friedel-Crafts Acylation

For this compound’s aromatic core, Friedel-Crafts acylation may precede phosphonate integration:

  • Acylation of Benzene Derivative

    • Reagent : Acetyl chloride (MeCOCl) with AlCl₃ catalyst.
    • Outcome : Forms acetylated intermediate, enabling subsequent phosphonate coupling.
  • Phosphonate Coupling

    • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to link phosphonate groups to the aromatic system.

Optimization and Challenges

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for carbonylation due to high polarity and stability with triphosgene.
  • Toluene : Ideal for high-temperature Arbuzov rearrangements, minimizing side reactions.

Byproduct Mitigation

  • Triphosgene Excess : Stoichiometric excess (1.5–2 equivalents) ensures complete carbonyl chloride formation, reducing residual amines.
  • Crystallization Purity : Ethanol-water mixtures (95:5) achieve >95% purity by removing hydrophilic impurities.

Analytical Validation

Spectroscopic Characterization

  • NMR (500 MHz, CDCl₃) : Distinct peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 3.4 ppm (N-CH₂).
  • FT-IR : Bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (P=O stretch).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min; Purity = 98.5% (C18 column, acetonitrile:H₂O = 70:30).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triphosgene vs. Phosgene : Triphosgene’s solid state enhances handling safety, albeit at higher cost.
  • Solvent Recovery : THF and toluene are distilled and reused, reducing waste.

Environmental Impact

  • Waste Streams : HCl neutralization with NaOH produces NaCl, requiring wastewater treatment.

Chemical Reactions Analysis

Types of Reactions

LM985 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

LM985 vs. LM975 (Flavone Acetic Acid)

Parameter This compound LM975
Structure Ester prodrug of LM975 Free acid form of flavone
Bioactivation Rapidly hydrolyzed to LM975 Directly active
Antitumor Activity Moderate in MAC13/MAC26 High in MAC26 (cures achieved)
Toxicity Dose-limiting hypotension No cardiovascular toxicity
Clinical Utility Limited by toxicity Proposed for Phase II trials
  • Pharmacokinetics : this compound’s AUC for LM975 correlates linearly with administered doses (e.g., 400 mg/kg this compound yields AUC = 3.89 ± 0.54 mg·h/mL) . LM975 achieves higher plasma concentrations without toxicity .
  • Efficacy : this compound showed 90% tumor inhibition in MAC13 and cures in MAC26 when administered repeatedly . LM975 alone induces tumor necrosis by disrupting blood flow, a mechanism absent in this compound .

This compound vs. Flavone Acetic Acid (FAA)

Key differences:

  • Metabolic Stability : FAA is rapidly cleared in humans, reducing tumor exposure compared to mice .
  • Combination Therapy : FAA synergizes with cisplatin and 5-fluorouracil in vitro, whereas this compound lacks combination data .

This compound vs. Standard Chemotherapeutics

  • 5-Fluorouracil (5-FU) :
    • This compound targets vascularized tumors, while 5-FU inhibits DNA synthesis broadly.
    • 5-FU causes myelosuppression, whereas this compound/LM975 lack hematological toxicity .
  • Cyclophosphamide :
    • Cyclophosphamide achieves 3+ growth delay in MAC26, while this compound achieves 4+ (complete cures) .

Research Findings and Data Tables

Table 1: Antitumor Activity of this compound in Mouse Models

Tumor Model Administration Response (Single Dose) Response (Repeated Dose)
MAC15A Intraperitoneal No activity Not tested
MAC13 (s.c.) 200 mg/kg Moderate inhibition >90% inhibition
MAC26 (s.c.) 400 mg/kg Growth delay Complete cures

Source:

Table 2: Pharmacokinetic Parameters of this compound and LM975

Compound Dose (mg/kg) AUC (mg·h/mL) Half-Life (min)
This compound 400 3.89 ± 0.54 <1 (hydrolyzed)
LM975 Equivalent 4.2 ± 0.6 96.5

Source:

Mechanistic and Clinical Insights

  • Vascular Targeting : LM975 induces tumor blood flow reduction, enhancing drug delivery .
  • Species-Specific Efficacy : FAA/LM975 fail in human trials despite mouse success due to divergent mechanisms (e.g., immune modulation in mice vs. metabolic clearance in humans) .

Q & A

Basic: What are the key pharmacokinetic properties of LM985 relevant to its anti-tumor activity?

This compound undergoes rapid hydrolysis to its metabolite LM975 (flavone acetic acid) in biological matrices, with plasma stability studies showing immediate conversion in mice . Pharmacokinetic analyses using HPLC with Hypersil C18 columns and tetrabutylammonium-phosphate reagents revealed that the area under the curve (AUC) for LM975 correlates with administered this compound doses (e.g., 400 mg/kg this compound yields an AUC of 3.89 ± 0.54 mg·h/ml for LM975) . This relationship underpins the hypothesis that LM975 is the active principle, necessitating metabolite monitoring in experimental designs .

Basic: Which experimental tumor models are most responsive to this compound treatment?

This compound showed differential efficacy across three mouse adenocarcinoma of the colon (MAC) models:

  • MAC15A (ascitic) : No significant response .
  • MAC13 (subcutaneous) : Moderate tumor inhibition (40–50%) after single-dose administration, increasing to >90% with repeated dosing .
  • MAC26 (subcutaneous) : Significant growth delay (4+ response scale) and cures after repeated 400 mg/kg doses, outperforming cyclophosphamide .
    Tumor vascularization and implantation timing (e.g., day 2 vs. day 9 post-implantation) critically influence responses, suggesting vascular maturity enhances drug delivery .

Advanced: How can dosing schedules be optimized to enhance this compound's anti-tumor efficacy?

Repeated dosing at 7-day intervals significantly improved outcomes in MAC13 and MAC26 models, achieving >90% inhibition and cures, respectively . This protocol aligns with the pharmacokinetic profile of LM975, where sustained metabolite levels (via AUC) correlate with efficacy. Researchers should prioritize:

  • Dose timing : Align with tumor vascularization milestones (e.g., 7–9 days post-implantation) .
  • Metabolite monitoring : Use validated HPLC protocols to ensure LM975 bioavailability .

Advanced: How can contradictions in this compound's efficacy across tumor models be methodologically resolved?

Discrepancies (e.g., ascitic vs. subcutaneous MAC15A responses) arise from differences in drug exposure and vascularization. To address this:

  • Standardize tumor models : Prioritize subcutaneous implants for consistent vascular access .
  • Assess metabolite distribution : Compare LM975 concentrations in ascitic fluid versus solid tumors using microdialysis .
  • Control implantation variables : Use uniform tumor fragment sizes (e.g., 20–30 mm³) and monitor growth via the a²b/2 volume formula .

Basic: What is the proposed mechanism of action of this compound and LM975?

While unclear, hypotheses include:

  • DNA intercalation : Flavonoid structures may bind DNA, disrupting replication .
  • Enzyme inhibition : Interaction with metal-dependent enzymes (e.g., topoisomerases) via chelation .
  • Immune modulation : Indirect evidence suggests LM975 may enhance tumor necrosis factor (TNF)-α pathways .

Advanced: What analytical techniques are validated for quantifying this compound/LM975 in biological samples?

  • HPLC protocols :
    • Column: Lichrosorb RP-8 or Hypersil C18 .
    • Detection: UV spectrophotometry at 480 nm .
    • Internal standard: p-dimethylaminobenzaldehyde .
  • Sample preparation : Bond-Elut cartridges for solid-phase extraction, achieving >90% recovery .
  • Stability controls : Acidic buffers (pH <3) to prevent this compound hydrolysis during processing .

Basic: How is this compound administered in preclinical studies, and what are key considerations?

  • Route : Intraperitoneal (i.p.) injection, ensuring rapid systemic distribution .
  • Vehicle : Physiological saline or ethanol/peanut oil emulsions .
  • Dose limits : Maximum tolerated dose (MTD) is 400 mg/kg; higher doses induce neurotoxicity (clonic spasms, stupor) .

Advanced: What factors influence the translational relevance of this compound studies?

  • Model-human correlation : MAC tumors share histology and chemosensitivity profiles with human colorectal cancer .
  • Metabolite focus : Clinical trials suggest LM975 may bypass this compound’s dose-limiting hypotension, warranting direct metabolite testing .
  • Toxicity profiling : Monitor cardiovascular parameters in vivo, as this compound’s acute hypotension could confound efficacy metrics .

Basic: What are the primary limitations of current this compound research data?

  • Mouse-specific data : No human xenograft studies validate efficacy .
  • Mechanistic ambiguity : Lack of target identification limits rational drug optimization .
  • Metabolite dependency : LM975’s role complicates dose-response interpretations .

Advanced: How should researchers design in vivo studies to evaluate this compound's anti-tumor activity?

  • Endpoint selection : Use relative tumor volume (RTV = Vₜ/V₀) and log-scale growth curves .
  • Pharmacokinetic integration : Collect plasma at 0.5, 1, 2, 4, and 8 hours post-dose to model LM975 AUC .
  • Control cohorts : Include LM975-only arms to isolate metabolite contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM985
Reactant of Route 2
Reactant of Route 2
LM985

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.